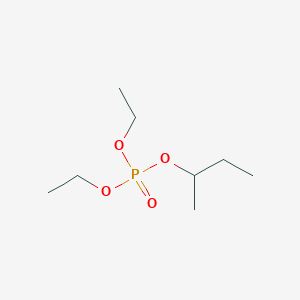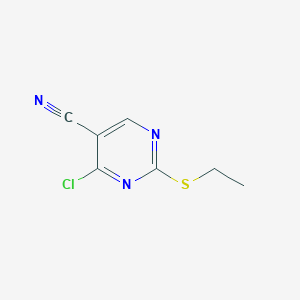
1-(3-Bromopropoxy)-3-methoxybenzene
Overview
Description
1-(3-Bromopropoxy)-3-methoxybenzene is a chemical compound with the linear formula C10H13BrO. It has a molecular weight of 229.12 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1-(3-Bromopropoxy)-3-methoxybenzene can be achieved by treating ω-bromoalkyl C-glycosides derived from l-rhamnal with a tetrabutylammonium salt of genistein . Another method involves the reaction of m-Cresol and 1,3-Dibromopropane .Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropoxy)-3-methoxybenzene is represented by the linear formula C10H13BrO . The compound consists of a benzene ring with methoxy and bromopropoxy functional groups attached to it .Scientific Research Applications
Atmospheric and Environmental Studies
1-(3-Bromopropoxy)-3-methoxybenzene and related compounds have been investigated for their impact and behavior in the atmosphere. Studies like those conducted by Sun et al. (2016) delve into the gas phase reaction of methoxybenzene with ozone, providing insights into its potential as an air pollutant and its environmental implications in the troposphere (Sun et al., 2016).
Fragrance and Aroma Compound Synthesis
In the realm of fragrance synthesis, compounds similar to 1-(3-Bromopropoxy)-3-methoxybenzene are used as intermediates. For instance, the work by Scrivanti et al. (2008) illustrates the use of methoxybenzenes in synthesizing floral fragrances through palladium-catalyzed reactions (Scrivanti et al., 2008).
Organic Synthesis and Catalysis
Research by Esteves et al. (2007) demonstrates the utilization of bromoethers in organic synthesis, particularly in radical cyclization to create tetrahydrofuran derivatives, a crucial process in pharmaceutical and organic chemistry (Esteves et al., 2007).
Polymer and Material Science
The compound's derivatives are also significant in polymer science. For example, Yang and Storey (2015) explored the end-quenching of polyisobutylene with alkoxybenzenes, including (3-bromopropoxy)benzene, highlighting its role in producing functionalized polymers (Yang & Storey, 2015).
Photovoltaic and Electronic Applications
In the field of electronics, particularly solar cells, derivatives of methoxybenzene have been investigated. Jin et al. (2016) discussed the synthesis of methoxybenzene derivatives for use in polymer solar cells, emphasizing their role in enhancing photovoltaic performance (Jin et al., 2016).
Chemical and Molecular Studies
Further molecular studies, such as those by Toyota et al. (2003), have been conducted to understand the structural and electronic properties of methoxybenzene derivatives, which are crucial for developing new materials and chemical processes (Toyota et al., 2003).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . In case of contact, it is advised to wash off immediately with soap and plenty of water and consult a doctor . It should be stored in a well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
1-(3-bromopropoxy)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIDOLHJXLAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449745 | |
| Record name | 1-(3-BROMOPROPOXY)-3-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-40-7 | |
| Record name | 1-(3-Bromopropoxy)-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-BROMOPROPOXY)-3-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)





